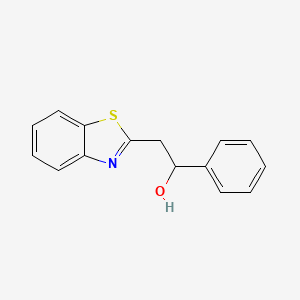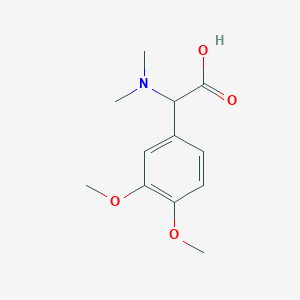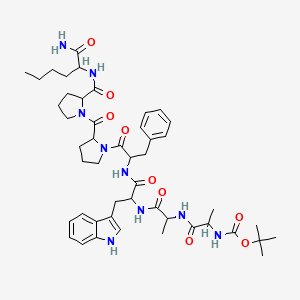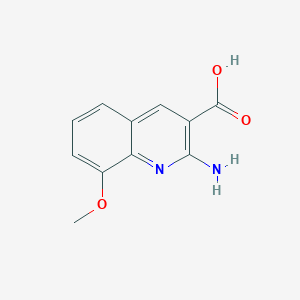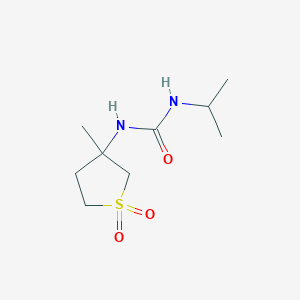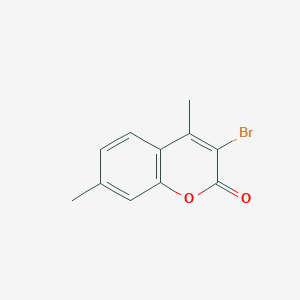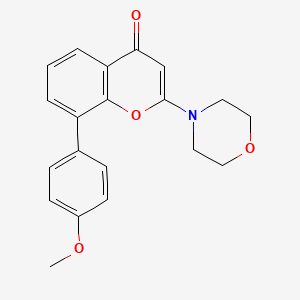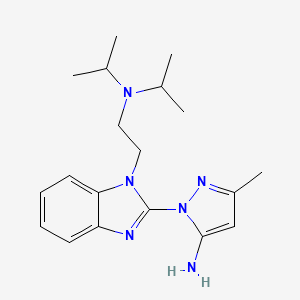![molecular formula C16H14N2O2 B12112590 Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152506-13-2](/img/structure/B12112590.png)
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 2,3-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenol and dimethylphenyl groups. One common method involves the cyclization of a hydrazide with a nitrile to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol or dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the phenol or dimethylphenyl groups.
Scientific Research Applications
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,3-dimethyl-: Similar structure but lacks the oxadiazole ring.
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester: Contains a boronic acid ester group instead of the oxadiazole ring
Uniqueness
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
1152506-13-2 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C16H14N2O2/c1-10-4-3-5-14(11(10)2)16-17-15(18-20-16)12-6-8-13(19)9-7-12/h3-9,19H,1-2H3 |
InChI Key |
GPAXACULYNCIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


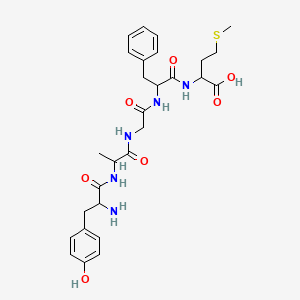
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
